molecular formula C13H19ClN2O4 B1445628 (R)-Ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride CAS No. 264235-79-2

(R)-Ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride

Cat. No. B1445628
M. Wt: 302.75 g/mol
InChI Key: WFFNRMTWMDBKDZ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Chemical Analysis

  • This compound is utilized in the synthesis of complex organic molecules, such as in the study by Enders, Berg, and Jandeleit (2003), where it was involved in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, highlighting its utility in constructing sulfone derivatives through Horner‐Wadsworth‐Emmons reactions (Enders, Berg, & Jandeleit, 2003).
  • Vogt et al. (2013) characterized polymorphic forms of a related compound, showcasing the importance of such entities in the study of polymorphism in pharmaceutical compounds, which is crucial for understanding their physical and chemical properties (Vogt et al., 2013).
  • Meroni et al. (2009) reported the preparation of benzothiazoles from a derivative of the compound, highlighting its role in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and material science (Meroni et al., 2009).

Enantioselective Catalysis and Ligand Synthesis

  • The compound is involved in the synthesis of chiral ligands and enantioselective catalysis, as demonstrated by Dai, Zhu, and Hao (2000), who explored the importance of bulky N-alkyl groups in indole-containing chiral β-tertiary amino alcohols for controlling enantioselectivity in reactions (Dai, Zhu, & Hao, 2000).

Pharmaceutical and Material Science Applications

  • Research on related compounds includes the study of polymorphism, as seen in the work by Vogt et al. (2013), which is essential for pharmaceutical development and the design of materials with specific physical properties (Vogt et al., 2013).
  • The compound's derivatives have been investigated for their potential as intermediates in synthesizing pharmaceutical agents, such as in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Huansheng, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without more specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound.

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without more specific information, it’s difficult to provide a detailed analysis of the future directions for research on this compound .

properties

IUPAC Name

ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFNRMTWMDBKDZ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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